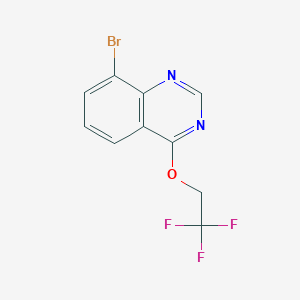

3-(Pyrazin-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

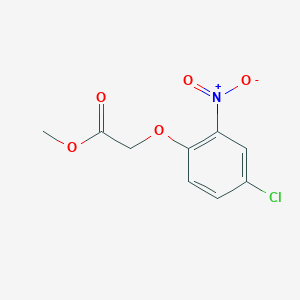

The compound "3-(Pyrazin-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole" is a novel derivative that falls within the chemical class of heterocyclic compounds, specifically incorporating the 1,3,4-oxadiazole and pyrazole moieties. These structural motifs are known for their potential in various pharmacological applications, as evidenced by the research on related compounds. For instance, derivatives of 1,3,4-oxadiazole and pyrazole have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions . Additionally, azetidinone derivatives of pyrazolone have shown promising antibacterial activities . The synthesis of new bioactive compounds bearing 1,3,4-oxadiazole moieties has also been reported, with good to excellent antimicrobial results . Furthermore, novel 2-(thioether/sulfone)-5-pyrazolyl-1,3,4-oxadiazole derivatives have been synthesized and demonstrated appreciable activity against pathogenic bacteria and fungi .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions, starting from basic precursors to more complex structures. For example, azetidinone derivatives are prepared through reactions involving 3-methyl-1H-pyrazol-5(4H)-one, aldehydes, ammonia, chloroacetic acid, and POCl3 in the presence of triethylamine . Similarly, the synthesis of new derivatives of 1,3,4-oxadiazole involves cyclization reactions of carbohydrazides with various benzoic acids in POCl3 . These methods highlight the complexity and specificity required in the synthesis of such compounds, which is likely to be similar for the compound .

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of 1,3,4-oxadiazole and pyrazole rings, which are common structural features in compounds with significant biological activities. The presence of a trifluoromethoxy phenyl group suggests potential for increased lipophilicity and possibly enhanced interaction with biological targets .

Chemical Reactions Analysis

Compounds with 1,3,4-oxadiazole and pyrazole moieties are known to undergo various chemical reactions, which can be utilized to modify their biological activity. For instance, the introduction of different substituents can lead to the formation of thioether or sulfone groups, which have been shown to influence the antibacterial and antifungal properties of these compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-(Pyrazin-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole" are not detailed in the provided papers, related compounds exhibit properties that are conducive to their biological activity. These properties include solubility, melting points, and stability, which are critical for the pharmacokinetic and pharmacodynamic profiles of the compounds . The presence of a trifluoromethoxy group could also affect the compound's volatility and electronic properties, potentially influencing its reactivity and interaction with biological targets.

Aplicaciones Científicas De Investigación

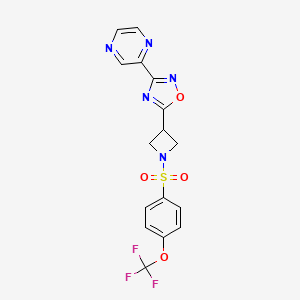

Antimicrobial and Antitubercular Activities

Research has demonstrated the effectiveness of oxadiazole derivatives in combating microbial infections. A novel series of benzene sulfonamide pyrazole oxadiazole derivatives synthesized showed promising antimicrobial and antitubercular activities. These compounds were evaluated against various bacterial strains, including E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with some showing good antibacterial activity compared to standard antibiotics like Ampicillin. Furthermore, certain derivatives exhibited potent antitubercular activities against M. tuberculosis H37Rv, underlining their potential as new therapeutic agents in treating tuberculosis (Shingare et al., 2022).

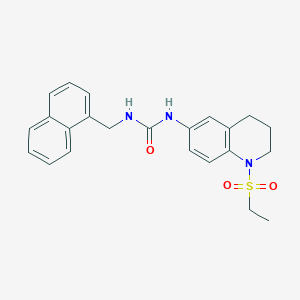

Chemical Reactivity and Molecular Docking Studies

Oxadiazole derivatives have also been studied for their chemical reactivity and interaction with biological targets through molecular docking studies. These studies help predict the binding efficiency and mechanism of action of these compounds against specific proteins or enzymes. For instance, the anti-tubercular activity of condensed oxadiazole and pyrazine derivatives was investigated through computational analysis and molecular docking, indicating that these compounds could form stable complexes with target proteins, suggesting their potential as anti-cancer drugs (El-Azab et al., 2018).

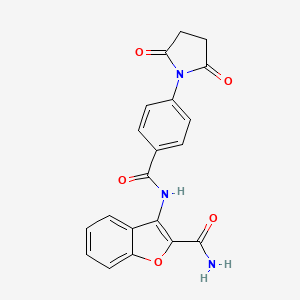

Antioxidant Properties

The antioxidant activity of heterocyclic compounds, including those with oxadiazole rings, has been explored through various studies. These compounds exhibit significant antioxidant properties, which are critical in combating oxidative stress-related diseases. For example, novel 1H-3-indolyl derivatives incorporating pyridin/pyran/pyrimidin/pyrazol heterocycles were designed and evaluated for their antioxidant activity. Some of these derivatives showed higher antioxidant activity than ascorbic acid, highlighting their potential as effective antioxidants (Aziz et al., 2021).

Propiedades

IUPAC Name |

3-pyrazin-2-yl-5-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O4S/c17-16(18,19)27-11-1-3-12(4-2-11)29(25,26)24-8-10(9-24)15-22-14(23-28-15)13-7-20-5-6-21-13/h1-7,10H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUILIRDTGINHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrazin-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B3011516.png)

![2-[(Oxolan-2-yl)methoxy]pyrazine](/img/structure/B3011518.png)

![N-{3-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B3011519.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3011520.png)

![Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B3011521.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]acetamide](/img/structure/B3011525.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B3011532.png)

![3-[(4-chlorophenyl)sulfonyl]-6-ethyl-1-propylquinolin-4(1H)-one](/img/structure/B3011535.png)

![Diethyl 5-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3011537.png)